molecular formula C10H10BrNO B1619284 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 99057-83-7

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No. B1619284
CAS RN: 99057-83-7
M. Wt: 240.1 g/mol
InChI Key: GVPJXTUWFCKWEA-UHFFFAOYSA-N
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Description

Compounds like “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for “5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole” are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, a promising reagent for fine organic synthesis, was investigated .


Molecular Structure Analysis

The structure of similar compounds, like 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, was investigated by 1Н and 13С NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 5,5-bis(halomethyl)-1,3-dioxanes contain 2 additional reaction centers: halogen atoms, which are capable of undergoing nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

Compounds related to "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" have been synthesized and characterized, providing a foundation for further applications in drug discovery and materials science. For instance, a compound with 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings was synthesized, characterized using NMR and IR spectroscopy, and its structure and electronic properties were analyzed through DFT studies. This compound exhibited antimicrobial activity and potential as a drug candidate upon further in vivo studies (Ustabaş et al., 2020).

Coordination Chemistry and Catalysis

Oxazoline ligands, including those derived from "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole," are extensively used in coordination chemistry and catalysis. These ligands have been employed as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses due to their versatile ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms. This area of research highlights the significant potential of oxazolines in developing new catalytic processes and enhancing the efficiency of existing ones (Gómez et al., 1999).

Biological Activities

The structural motif of "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" has been incorporated into various compounds exhibiting significant biological activities. This includes antimicrobial, anticancer, and anti-inflammatory properties, showcasing the compound's potential in drug development and therapeutic applications. For example, novel triazole derivatives were identified as potential drugs for treating chronic inflammatory skin disorders, emphasizing the importance of the oxazole scaffold in medicinal chemistry (Suh et al., 2015).

Anticorrosion Applications

Interestingly, derivatives of "5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole" have also been evaluated for non-biological applications, such as anticorrosion agents for mild steel in acidic environments. These studies combine experimental techniques with quantum chemical studies to understand the efficacy and mechanism of action of these compounds as corrosion inhibitors, further highlighting the versatility of this chemical scaffold (Rahmani et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPJXTUWFCKWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326591
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

CAS RN

99057-83-7
Record name 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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